N-Fmoc-S-[(acetylamino)methyl]-L-cysteine
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Overview
Description
N-Fmoc-S-[(acetylamino)methyl]-L-cysteine: is a derivative of the amino acid cysteine, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetamidomethyl group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides on a solid support .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine typically involves the protection of the amino group of L-cysteine with the Fmoc group. This can be achieved by reacting L-cysteine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or pyridine . The acetamidomethyl group is introduced by reacting the thiol group of cysteine with acetamidomethyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-S-[(acetylamino)methyl]-L-cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with modified side chains.
Scientific Research Applications
N-Fmoc-S-[(acetylamino)methyl]-L-cysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The primary mechanism of action of N-Fmoc-S-[(acetylamino)methyl]-L-cysteine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetamidomethyl group protects the thiol group, allowing for selective deprotection and subsequent functionalization . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .
Comparison with Similar Compounds
N-Fmoc-S-methyl-L-cysteine: Similar structure but with a methyl group instead of an acetamidomethyl group.
N-Fmoc-L-alanine: Lacks the thiol group and acetamidomethyl modification.
Uniqueness: N-Fmoc-S-[(acetylamino)methyl]-L-cysteine is unique due to its dual protection of both the amino and thiol groups, making it highly versatile in peptide synthesis. This dual protection allows for more complex and selective modifications compared to similar compounds .
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMYOORPUGPKAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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